molecular formula C3H8AlO B147389 Aluminium isopropoxide CAS No. 555-31-7

Aluminium isopropoxide

Cat. No.: B147389
CAS No.: 555-31-7
M. Wt: 87.08 g/mol
InChI Key: XHODMTAOVMFHQJ-UHFFFAOYSA-N
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Description

Aluminium isopropoxide is a chemical compound with the formula Al(O-i-Pr)₃, where i-Pr represents the isopropyl group (–CH(CH₃)₂). This colourless solid is widely used as a reagent in organic synthesis. It is known for its utility in various chemical reactions, particularly in the reduction of ketones and aldehydes .

Mechanism of Action

Target of Action

Aluminium isopropoxide primarily targets ketones and aldehydes . It acts as a catalyst in the Meerwein-Ponndorf-Verley (MPV) reduction, where it facilitates the reduction of these compounds to their corresponding alcohols .

Mode of Action

The mode of action of this compound involves a catalytic cycle with a six-member ring transition state . Starting with the aluminium alkoxide, a carbonyl oxygen is coordinated to achieve a tetra-coordinated aluminium intermediate. The hydride is then transferred to the carbonyl from the alkoxy ligand via a pericyclic mechanism . At this point, the new carbonyl dissociates and gives a tri-coordinated aluminium species. Finally, an alcohol from the solution displaces the newly reduced carbonyl to regenerate the catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reduction of ketones and aldehydes to alcohols . This process, known as the MPV reduction, is highly chemoselective and uses a cheap, environmentally friendly metal catalyst .

Result of Action

The result of this compound’s action is the conversion of ketones and aldehydes to their corresponding alcohols . This transformation is highly selective, making this compound a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other reactants and the reaction conditions. For example, the presence of a sacrificial alcohol is necessary for the MPV reduction . Additionally, the reaction is reversible and driven by the thermodynamic properties of the intermediates and products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium isopropoxide can be synthesized by reacting aluminium metal with isopropyl alcohol in the presence of a catalyst such as mercuric chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis . The reaction can be represented as: [ 2 \text{Al} + 6 \text{i-PrOH} \rightarrow 2 \text{Al(O-i-Pr)}_3 + 3 \text{H}_2 ]

Industrial Production Methods: Industrially, this compound is prepared by reacting aluminium trichloride with isopropyl alcohol. This method avoids the use of mercury, making it more environmentally friendly . The reaction is as follows: [ \text{AlCl}_3 + 3 \text{i-PrOH} \rightarrow \text{Al(O-i-Pr)}_3 + 3 \text{HCl} ]

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: Alcohols from ketones and aldehydes.

    Oxidation: Ketones from secondary alcohols.

    Substitution: Esters from aldehydes.

Comparison with Similar Compounds

Uniqueness: Aluminium isopropoxide is unique due to its high chemoselectivity in the Meerwein–Ponndorf–Verley reduction and its ability to catalyze a wide range of organic transformations. Its versatility and effectiveness as a catalyst make it a valuable reagent in both academic and industrial settings .

Properties

CAS No.

555-31-7

Molecular Formula

C3H8AlO

Molecular Weight

87.08 g/mol

IUPAC Name

aluminum;propan-2-olate

InChI

InChI=1S/C3H8O.Al/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

XHODMTAOVMFHQJ-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

Canonical SMILES

CC(C)O.[Al]

boiling_point

135 °C @ 10 mm Hg;  131 °C @ 7.5 mm Hg;  125.5 °C @ 5.5 mm Hg;  113 °C @ 2.5 mm Hg;  106 °C @ 1.5 mm Hg;  94 °C @ 0.5 mm Hg

Color/Form

White solid
WHITE CRYSTALS

density

1.025 @ 20 °C

melting_point

119 °C

Key on ui other cas no.

555-31-7

physical_description

Liquid;  OtherSolid

Pictograms

Flammable

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons.

Synonyms

2-Propanol Aluminum Salt;  Isopropyl Alcohol Aluminum Salt;  AIPD;  Aliso;  Aluminum 2-Propoxide;  Aluminum Isopropanolate;  Aluminum Isopropioate;  Aluminum Isopropylate;  Aluminum sec-Propanolate;  Aluminum Triisopropoxide;  Aluminum Triisopropylate;  Aluminu

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into the shell of a 500 ml Autoclave Engineers reactor are placed 90 g of a propoxylate of glycerin that has an average molecular weight of 260 (Voranol® CP230-660, The Dow Chemical Company). This polyol is a mixture of propoxylates having molecular weights from 150 to 614, and contains 2% by weight glycerin. 3.6 microliters of a 0.15 M phosphoric acid solution in water and 100 parts per million, based on the expected mass of the product, of the Arcol 3 catalyst are added. 0.0075 mole of aluminum isopropoxide/gram of DMC catalyst complex (enough to provide 20 parts per million aluminum based on the expected mass of the product) is added and stirred in. The shell of the reactor is then placed on the reactor frame, and the reaction mixture is stirred and heated at a temperature of 145° C. for 90 minutes with a slow purge of nitrogen (0.5 standard cubic feet per hour) passing through the reactor contents. The reactor contents are heated to 140° C., and, while maintaining that temperature, enough PO is introduced into the reactor to produce an internal reactor pressure of 20.5+/−0.5 psig (141±3.49 kPa), at which time the reactor is sealed. The pressure inside the reactor is monitored. The amount of time (153 minutes) required for internal reaction pressure to decline to about 10.25 psig (70.5 kPa) is recorded as the time to catalyst activation. Still maintaining a temperature of 140° C., a PO feed is introduced into the reactor, at a rate sufficient to maintain an internal reactor pressure of 27±3 psig (186±20.7 kPa). This feed is continued until a total of 76.6 mL (65.8) g of PO (including the initial PO charge) has been fed into the reactor. The time required to complete the PO feed after the catalyst has become activated is 5 hrs and 17 minutes. After all the PO has been fed into the reactor, the reaction mixture is cooked down at 140° C. for 88 minutes, until a steady internal reactor pressure (indicative of complete polymerization of the charged PO) is achieved. A 450 number average molecular weight product is obtained having a polydispersity of 1.1.
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CP230-660
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polyol
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aluminum isopropoxide

Synthesis routes and methods II

Procedure details

Into the shell of a 500 mL Autoclave Engineers reactor are placed 45 g of a propoxylate of glycerin that has an average molecular weight of 450 (Voranol® CP450, The Dow Chemical Company). 1.7 microliters of a 0.15 M phosphoric acid solution in water, and 0.0030 g of the Arcol 3 catalyst. 0.037 mole of Aluminum isopropoxide/gram of DMC catalyst complex (enough to provide 10 parts per million of aluminum based on the expected mass of the product) is added and stirred in. The shell of the reactor is then placed on the reactor frame, and the reaction mixture is stirred and heated at a temperature of 145° C. for 90 minutes with a slow purge of nitrogen (0.5 standard cubic feet (14 liters) per hour) passing through the reactor contents. The reactor contents are heated to 150° C., and, while maintaining that temperature, propylene oxide (PO) is introduced into the reactor at a rate of 1.0 mL/min. The reactor initially climbs to an internal reactor pressure of 16.8 psig (116 kPa), at which time the pressure begins to decline slowly to a pressure of 6.2 psig (43 kPa) with a constant feed of PO at 1.0 mL/min. There is no pause in PO feed for catalyst activation. Eventually the pressure in the reactor begins to rise due to the compression of nitrogen gas in the reactor. The feed is continued until a total of 309.1 mL (255.0 g) of PO has been fed into the reactor. The time required to complete the PO feed is 5 hrs and 24 minutes. After all the PO has been fed into the reactor, the reaction mixture is cooked down at 150° C. until a steady internal reactor pressure (indicative of complete polymerization of the charged PO) is achieved. The PO digest time for this reaction is 12 minutes. A 3000 number average molecular weight product is obtained. The final DMC catalyst concentration in the reactor is 10 ppm.
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CP450
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Aluminum isopropoxide

Synthesis routes and methods III

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
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Ce(NO)3.6H2O
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gallium
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yttrium isopropoxide
Name
aluminum isopropoxide
Name
gadolinium isopropoxide
Name
gallium isopropoxide

Synthesis routes and methods IV

Procedure details

Aluminum isopropylate is prepared by reacting in a dry 2 liter flask swept with nitrogen, 231 ml. of isopropyl alcohol and 14 g. of aluminum in presence of a small amount of HgCl2. The reaction starts immediately and is maintained by heating under reflux. After 1 hour the isopropyl alcohol in excess is eliminated. After that, the aluminum isopropylate is distilled under 6 mm. of Hg at about 150° C. The distillate crystallizes very slowly. It contains 133 g. of aluminum per kg.
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Aluminum isopropylate

Synthesis routes and methods V

Procedure details

In this example, 3 grams of aluminum isopropyloxide is first dissolved in anhydrous ethanol. The pH is adjusted to 2 by HCl. 10 ml of a non-ionic surfactant polyglycol octyl phenyl ether is then added to the solution. 4 ml of a water solution of chlorauric acid which has a concentration of 0.04 mol/L is then added. After thorough mixing, a homogeneous, transparent light yellow colored AIP (aluminum isopropoxide), chlorauric acid and surfactant mixture is obtained. By slowly adding 15 ml 3 wt. % of ammonia water solution into above mixture, aluminum isopropoxide is hydrolyzed completely to obtain a light yellow colored, thick aluminum hydroxide gel. The reaction is allowed to continue for 3 hours. 6 ml of 0.3 mol/L of NaBH4 water solution is then added for a reduction process to obtain a homogeneous, purple colored aluminum hydroxide gel. Continuing the reaction for two more hours and aged at high temperature for 10 hours. After filtering, washing, drying and calcining, Au/Al2O3 catalyst is obtained.
Name
aluminum isopropyloxide
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3 g
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reactant
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polyglycol octyl phenyl ether
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10 mL
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4 mL
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chlorauric acid
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AIP
[Compound]
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chlorauric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aluminium isopropoxide
Aluminium isopropoxide
1-Chloropropan-2-olate
Aluminium isopropoxide
Cyclopropanolate
Aluminium isopropoxide
Reactant of Route 5
Aluminium isopropoxide
1-Hydroxypropan-2-olate
Aluminium isopropoxide
Customer
Q & A

Q1: What is the molecular formula of aluminium isopropoxide?

A1: The molecular formula of this compound is Al(OC3H7)3.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 204.25 g/mol.

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several spectroscopic techniques are valuable for characterizing this compound:

  • FTIR (Fourier-Transform Infrared Spectroscopy): Provides information about the functional groups present in the molecule, particularly the Al-O bonds and the isopropoxide groups [, , , ].
  • NMR (Nuclear Magnetic Resonance Spectroscopy): Offers insights into the structure and dynamics of the molecule, including the coordination environment of the aluminium atom [, , , ]. Both ¹H and ¹³C NMR are commonly used.
  • Mass Spectrometry: Useful for determining the molecular weight and fragmentation patterns of the compound, providing evidence for the presence of dimeric, trimeric, and tetrameric species [, ].
  • XRD (X-Ray Diffraction): Primarily used to analyze the crystalline structure of this compound in its solid forms [, , , , ].

Q4: How do the physical properties of liquid this compound change over time?

A4: During storage, liquid this compound undergoes a slow molecular rearrangement []. This is evidenced by gradual changes in its physical properties, including density, refractive index, dielectric constant, and viscosity [].

Q5: What are some common applications of this compound as a catalyst?

A5: this compound is widely used as a catalyst in various organic reactions, including:

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction involves the reduction of aldehydes and ketones to their corresponding alcohols using a secondary alcohol, typically isopropanol, as the hydrogen source [, , ].
  • Ring-Opening Polymerization: this compound can initiate the polymerization of cyclic esters, such as lactides and caprolactones, to form biodegradable polyesters [, , ].
  • Claisen Rearrangement: This reaction involves the rearrangement of allyl vinyl ethers to give γ,δ-unsaturated aldehydes or ketones [].

Q6: What factors influence the catalytic activity of this compound?

A6: Several factors can impact the catalytic activity of this compound:

  • Presence of Lewis Bases: Adding Lewis bases, such as triphenylphosphine or 4-picoline, to this compound significantly enhances the polymerization rate of lactides [].
  • Solvent Effects: The solvent used in the reaction can considerably affect the catalytic activity. For instance, in the MPV reduction, solvents with high hydrogen-bond accepting ability, like ethers, tend to reduce catalytic activity due to the formation of larger aggregates that hinder the access of reactants to the catalytic sites [].
  • Deactivation: Water and heavy by-products can deactivate the catalyst. Water can hydrolyze the this compound, while heavy by-products might block the active sites [].

Q7: How does this compound interact with supports when used as a heterogeneous catalyst?

A7: When immobilized on mesoporous supports like SiO2, TiO2, and γ-Al2O3, this compound binds covalently to the surface []. This heterogenization allows for easy catalyst recovery and reuse without significant loss of activity [].

Q8: What are the advantages of using this compound as a heterogeneous catalyst compared to its homogeneous counterpart?

A8: Heterogenized this compound offers several benefits over its homogeneous form:

    Q9: How can the amount of aluminium residue in polymers produced using this compound be reduced?

    A9: Adding a secondary alcohol, like isopropanol, as a transfer agent during the polymerization process helps to reduce the amount of aluminium remaining in the final polymer product [].

    Q10: How is this compound used in preparing alumina materials?

    A10: this compound is a common precursor for synthesizing various alumina materials, including:

    • Nano Aluminium Hydroxide: Prepared through a hydrolysis-hydrothermal process, where this compound is first hydrolyzed to form pseudoboehmite, which is then transformed into boehmite under hydrothermal conditions [].
    • B-Alumina: Synthesized by thermal decomposition of a mixture containing excess sodium isopropoxide and this compound, followed by heating to 1000°C [].
    • Mesoporous γ-Alumina: Produced through a sol-gel method using glucose as a template, followed by calcination. The textural properties, crucial for applications like molybdenum-99 adsorption, are influenced by the water to this compound ratio used during synthesis [].
    • Al2O3 Thin Films: Prepared by spin-coating a solution of this compound, followed by calcination. These films can be doped with luminescent materials like (Ca,Sr)S:Eu²⁺ for various applications [].

    Q11: How does the choice of aluminium source affect the synthesis of zeolite A?

    A11: The choice of aluminium source significantly affects the synthesis kinetics, morphology, and properties of zeolite A []:

    • This compound: Leads to the formation of zeolite A with spherical morphology and a size of approximately 100 nm [].
    • Freshly Prepared Aluminium Hydroxide: When combined with Ludox colloidal silica, it produces well-defined cubic zeolite A crystals ranging from 300 nm to 1 µm in size [].

    Q12: Can this compound be used to modify the properties of cotton fabrics?

    A12: Yes, combining this compound with hydrolyzed organotrialkoxysilanes can functionalize cotton fabrics []. This treatment enhances crease recovery but may reduce tensile and tear strength. The modified fabrics also exhibit improved hydrophobicity and can be used for mordant dyeing [].

    Q13: How does this compound contribute to flame retardancy in ethylene-vinyl acetate (EVA) nanocomposites?

    A13: When incorporated into EVA via a sol-gel process, this compound forms nanoparticles within the polymer matrix []. These nanoparticles act as flame retardants, improving the material's fire resistance and allowing it to meet specific safety standards [].

    Q14: What are some other applications of this compound?

    A14: Besides its uses in catalysis and materials science, this compound finds application in:

    • Organic Synthesis: It acts as a reagent in various organic reactions, such as the preparation of farnesylacetone from nerolidol [].
    • Surface Treatment: this compound sols are being explored as environmentally friendly alternatives to chromium-based sealants for aluminium alloy anodized films. These sols enhance the corrosion resistance and dyeing properties of the treated surfaces [].

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